molecular formula C17H16N4O2S B479567 methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate CAS No. 634168-73-3

methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate

Cat. No.: B479567
CAS No.: 634168-73-3
M. Wt: 340.4g/mol
InChI Key: NAMALABKROWNOF-UHFFFAOYSA-N
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Description

Methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate is an organic compound that features a tetrazole ring, a benzyl group, and a benzoate ester. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the tetrazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate is unique due to the presence of both the benzyl and thioether groups, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in drug design and materials science .

Properties

IUPAC Name

methyl 4-[(1-benzyltetrazol-5-yl)sulfanylmethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-23-16(22)15-9-7-14(8-10-15)12-24-17-18-19-20-21(17)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMALABKROWNOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NN=NN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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